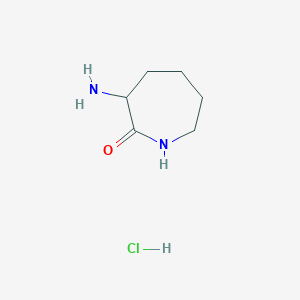

3-Aminoazepan-2-one hydrochloride

描述

Contextualization within Azepane Chemistry and Lactam Derivatives

3-Aminoazepan-2-one (B99726) hydrochloride is a derivative of azepane, a seven-membered saturated heterocycle containing a nitrogen atom. The azepane ring is a prevalent structural motif in a variety of biologically active compounds. The presence of a lactam, a cyclic amide, within the seven-membered ring classifies 3-aminoazepan-2-one as a caprolactam derivative. Specifically, it is an α-amino-ε-caprolactam.

The structure of 3-aminoazepan-2-one is derived from the intramolecular cyclization of lysine, an amino acid. This relationship to a fundamental biological building block underscores its significance in medicinal chemistry and chemical biology. The constrained conformational flexibility of the seven-membered lactam ring, combined with the presence of a reactive amino group, provides a unique three-dimensional scaffold for further chemical modifications.

Significance as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. 3-Aminoazepan-2-one, particularly in its chiral forms, is recognized as such a scaffold. Its utility stems from several key features:

Chiral Building Block: The presence of a stereocenter at the C3 position allows for the asymmetric synthesis of enantiomerically pure pharmaceuticals. This is crucial as the biological activity of a molecule can be highly dependent on its stereochemistry. The (S)- and (R)-enantiomers of 3-aminoazepan-2-one can be derived from L-lysine and D-lysine, respectively, or obtained through enzymatic resolution or other asymmetric synthesis methods.

Constrained Diamine Precursor: The compound serves as a precursor for the synthesis of constrained 1,2-diamines. nih.govresearchgate.net These structural motifs are important components of various biologically active molecules and can act as ligands for metal catalysts.

Peptide Mimetics: The rigid lactam structure can mimic the turn structures found in peptides, making it a valuable tool in the design of peptidomimetics. This allows for the development of small molecules that can modulate protein-protein interactions.

The hydrochloride salt form of 3-aminoazepan-2-one enhances its stability and handling properties, making it a convenient starting material for a variety of chemical transformations.

Scope of Contemporary Research Directions for 3-Aminoazepan-2-one Hydrochloride

Current research involving this compound is primarily focused on its application as a versatile building block in organic synthesis, with a particular emphasis on the construction of novel molecules with potential therapeutic applications. Key research areas include:

Asymmetric and Diastereoselective Synthesis: A significant area of research involves the development of new synthetic methods that utilize 3-aminoazepan-2-one to create complex chiral molecules with high stereoselectivity. nih.govresearchgate.net This includes tandem ring-enlargement/alkylation or reduction processes to generate mono- or disubstituted 3-aminoazepanes. nih.gov

Synthesis of Biologically Active Compounds: Researchers are actively exploring the use of 3-aminoazepan-2-one and its derivatives in the synthesis of a range of compounds, including potential kinase inhibitors and other modulators of biological pathways. While its direct incorporation into a marketed kinase inhibitor is not prominently documented, its role as a key intermediate for such scaffolds is an active area of investigation.

Development of Novel Synthetic Methodologies: The development of more efficient and scalable synthetic routes to both the racemic and enantiomerically pure forms of this compound remains a topic of interest. google.com This includes the exploration of novel catalysts and reaction conditions to improve yield and stereoselectivity. google.com

Chemical Data

| Property | Value |

| IUPAC Name | (3R)-3-aminoazepan-2-one hydrochloride |

| Synonyms | (R)-3-Amino-2-azepanone hydrochloride |

| Molecular Formula | C₆H₁₃ClN₂O |

| Molecular Weight | 164.63 g/mol sigmaaldrich.com |

| CAS Number | 26081-03-8 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 77 °C (for the free base) apolloscientific.co.uk |

| Storage Temperature | Inert atmosphere, room temperature sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXJCGXAYXXXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481422 | |

| Record name | 3-Aminoazepan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29426-64-0 | |

| Record name | 3-Aminoazepan-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminoazepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Aminoazepan 2 One Hydrochloride

Stereoselective Synthesis of Enantiopure 3-Aminoazepan-2-one (B99726) Hydrochloride

The creation of enantiomerically pure 3-aminoazepan-2-one hydrochloride is paramount for its applications. Various techniques are employed to control the stereochemistry at the C3 position of the azepane ring.

Chiral Resolution Techniques for (S)- and (R)-Enantiomers

Chiral resolution is a classical yet effective method for separating racemic mixtures of 3-aminoazepan-2-one into its individual (S)- and (R)-enantiomers. wikipedia.orgmdpi.comnih.gov This process typically involves the use of a chiral resolving agent to form diastereomeric salts that exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org

Commonly used chiral resolving agents for amines include chiral acids like tartaric acid and camphorsulfonic acid. wikipedia.org For instance, a racemic mixture of 3-aminoazepan-2-one can be treated with an enantiomerically pure acid, such as L-(+)-tartaric acid, to form a mixture of diastereomeric salts: [(R)-3-aminoazepan-2-one • L-tartrate] and [(S)-3-aminoazepan-2-one • L-tartrate]. Due to their different spatial arrangements, these diastereomeric salts have distinct solubilities, enabling the less soluble salt to be selectively crystallized and separated. Subsequent treatment of the isolated diastereomeric salt with a base neutralizes the acid, yielding the enantiomerically pure amine. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

| Resolving Agent | Diastereomer Pair | Separation Method |

| L-(+)-Tartaric Acid | [(R)-amine • L-tartrate], [(S)-amine • L-tartrate] | Fractional Crystallization |

| (-)-Camphorsulfonic Acid | [(R)-amine • (-)-CSA], [(S)-amine • (-)-CSA] | Fractional Crystallization |

Asymmetric Catalysis in Azepane Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of enantiomerically enriched compounds, bypassing the need for chiral resolution. nih.govresearchgate.netyale.edu In the context of 3-aminoazepan-2-one, asymmetric catalysis can be applied during the formation of the azepane ring itself to set the desired stereocenter.

One conceptual approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 3-amino-2,3,4,5-tetrahydro-1H-azepin-2-one, using a chiral transition metal catalyst. Catalysts based on rhodium or ruthenium, coordinated with chiral phosphine (B1218219) ligands (e.g., BINAP), are often effective in delivering hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.

Another strategy could involve an intramolecular asymmetric Michael addition. A precursor molecule containing both a nucleophilic amine (or a protected equivalent) and an α,β-unsaturated ester or amide moiety could be cyclized in the presence of a chiral catalyst. The catalyst would control the facial selectivity of the nucleophilic attack, thereby establishing the stereochemistry at the C3 position.

While specific examples for the direct asymmetric catalytic synthesis of 3-aminoazepan-2-one are not extensively detailed in the provided results, the principles of asymmetric catalysis are widely applicable to the synthesis of chiral amines and lactams. nih.govnih.gov

Diastereoselective Approaches to 3-Aminoazepan-2-one Derivatives

Diastereoselective synthesis provides an alternative route to enantiopure compounds by utilizing a chiral auxiliary or a substrate-controlled reaction. This approach involves creating a new stereocenter in a molecule that already contains a stereocenter, leading to the formation of diastereomers in unequal amounts.

For the synthesis of 3-aminoazepan-2-one derivatives, a chiral starting material can be used to direct the stereochemical outcome of subsequent reactions. For example, a diastereoselective reduction of a 3-iminoazepan-2-one, where a chiral group is attached to the nitrogen or another part of the molecule, can lead to the preferential formation of one diastereomer of the corresponding 3-amino derivative.

A multi-bond forming, three-step tandem process has been described for the diastereoselective synthesis of hydroxylated 3-aminoazepanes. nih.gov This process involves a palladium(II)-catalyzed Overman rearrangement and a ring-closing metathesis reaction to form a 2,3,6,7-tetrahydro-3-amidoazepine intermediate. Subsequent substrate-directed epoxidation or dihydroxylation allows for the diastereoselective installation of hydroxyl groups. nih.gov This methodology highlights how existing stereocenters can influence the formation of new ones, a key principle in diastereoselective synthesis.

Ring-Closing and Cyclization Strategies to Form the Azepan-2-one (B1668282) Core

The formation of the seven-membered azepan-2-one (ε-caprolactam) ring is a critical step in the synthesis of this compound. Various ring-closing and cyclization reactions are employed to construct this core structure.

Beckmann Rearrangement Protocols for Lactam Formation

The Beckmann rearrangement is a classic and versatile method for converting a ketoxime into an amide or lactam. chemistrysteps.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction is instrumental in the industrial synthesis of ε-caprolactam, the parent structure of 3-aminoazepan-2-one, from cyclohexanone (B45756) oxime. wikipedia.org

The process begins with the formation of an oxime from a ketone, in this case, a substituted cyclohexanone. The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgorganic-chemistry.org The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. chemistrysteps.commasterorganicchemistry.com

For the synthesis of a 3-aminoazepan-2-one derivative, a 2-aminocyclohexanone (B1594113) precursor would be required. The amino group would likely need to be protected during the Beckmann rearrangement to prevent side reactions.

| Starting Material | Reagent | Product |

| Cyclohexanone Oxime | Acid Catalyst (e.g., H₂SO₄) | ε-Caprolactam |

| Substituted Cyclohexanone Oxime | Acid Catalyst | Substituted Lactam |

Intramolecular Condensation Reactions for Azepane-2-one Formation

Intramolecular condensation reactions offer a direct route to the azepan-2-one ring system from a linear precursor. google.comlibretexts.orgyoutube.comyoutube.com One prominent example is the cyclization of an amino acid derivative.

Specifically, L-lysine hydrochloride can be used as a starting material to synthesize (S)-3-aminoazepan-2-one, also known as α-amino-ε-caprolactam. google.com The process involves heating a salt of L-lysine in a solvent, such as 1-butanol (B46404) or 1-pentanol, often in the presence of a catalyst like aluminum oxide. google.com This intramolecular condensation reaction results in the formation of the seven-membered lactam ring with the elimination of water. The resulting α-amino-ε-caprolactam can then be acidified with hydrochloric acid to yield the desired hydrochloride salt. google.com

Another type of intramolecular condensation is the Dieckmann condensation, which involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. While not directly forming the azepan-2-one, related intramolecular reactions involving an ester and an amide or an amine and an ester can be envisioned to construct the lactam ring.

| Reactant | Conditions | Product | Yield |

| L-lysine hydrochloride | NaOH, Al₂O₃, 1-butanol, 117°C | α-amino-ε-caprolactam | ~92% |

| L-lysine hydrochloride | NaOH, Al₂O₃, 1-pentanol, 137°C | α-amino-ε-caprolactam | ~96% |

Cyclization from Amino Acid Precursors (e.g., L-Lysine Hydrochloride)

The synthesis of 3-aminoazepan-2-one, also known as α-amino-ε-caprolactam, from L-lysine is a critical transformation, converting a linear amino acid into a cyclic lactam structure. researchgate.net This intramolecular cyclization, or cyclodehydration, typically involves heating L-lysine, often in the form of its hydrochloride salt, to drive off water. researchgate.netresearchgate.net

The process can be understood as a two-stage mechanism. Initially, an internal cyclo-dehydration occurs between the carboxyl group and the ε-amino group of lysine, forming the seven-membered lactam ring. researchgate.net This reaction is often performed at temperatures ranging from 150 to 230 °C. researchgate.net The use of subcritical water as a reaction medium has also been explored, with reactions carried out in a batch reactor at temperatures between 573 and 633 K. researchgate.net

Various catalytic systems have been developed to improve the efficiency and selectivity of this cyclization. For instance, the use of an Ir/HB zeolite bifunctional catalyst has been reported for the one-pot conversion of L-lysine to caprolactam, where the cyclization to the lactam is a key step. rsc.org In this process, the acidic sites on the zeolite catalyst facilitate the formation of the lactam. rsc.org Another approach involves the cyclization of L-lysine methyl ester, which can be achieved under different conditions to yield the desired lactam. acs.org

Furthermore, enzymatic methods provide a route to stereospecific synthesis. L-lysine-lactamase, for example, catalyzes the hydrolysis of L-lysine 1,6-lactam to L-lysine, and the reverse reaction, the cyclization, can also be influenced by enzymatic processes. wikipedia.org This highlights the potential for biocatalytic routes in the production of enantiomerically pure 3-aminoazepan-2-one. nih.gov

Table 1: Conditions for Cyclization of Lysine Derivatives

| Starting Material | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DL-Lysine | Heating (150–170°C) | DL-Lysine lactam | Not specified | researchgate.net |

| L-Lysine | Subcritical water (573-633 K) | 2-Aminocaprolactam | ~100% (total monomers) | researchgate.net |

| L-Lysine | Ir/HB-124 catalyst, 250°C, Methanol | Caprolactam (via DMAC intermediate) | 30% (from L-lysine) | rsc.org |

| L-Lysine Hydrochloride | Heating in an alcohol solvent | α-Amino-ε-caprolactam | Not specified | google.comgoogle.com |

| L-Lysine methyl ester | Not specified | (S)-3-Aminoazepan-2-one | Not specified | acs.org |

Functional Group Interconversions and Derivatization of this compound

The 3-aminoazepan-2-one scaffold, with its reactive lactam and primary amine functionalities, is a versatile platform for a variety of chemical transformations. acs.orgnih.gov These modifications are crucial for synthesizing a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Reduction Methodologies for the Lactam Carbonyl

Reduction of the lactam carbonyl group in 3-aminoazepan-2-one derivatives provides access to the corresponding 3-aminoazepane core, a valuable building block in pharmaceutical research. acs.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides, including lactams, to amines. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.com Due to its high reactivity, LiAlH₄ reductions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). chemistrysteps.comorgsyn.org While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides on its own, its reactivity can be enhanced by the addition of Lewis acids like aluminum chloride (AlCl₃). libretexts.orgresearchgate.net This combination can generate more potent reducing species in situ.

The reduction of protected 3-aminoazepan-2-one derivatives, such as the trityl-protected version, with these strong hydride agents leads to the formation of the corresponding 3-(tritylamino)azepane. acs.org This transformation is a key step in the synthesis of enantiopure 3-aminoazepane building blocks. acs.org

Table 2: Hydride-Based Reduction of Lactams

| Reducing Agent | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| LiAlH₄ | Amides/Lactams | Amines | Highly reactive, requires anhydrous conditions. | libretexts.orgyoutube.comorgsyn.org |

| NaBH₄/AlCl₃ | Amides/Lactams | Amines | Enhanced reactivity of NaBH₄ in the presence of a Lewis acid. | researchgate.net |

| LiAlH₄ | Trityl-protected 3-aminoazepan-2-one | 3-(Tritylamino)azepane | Provides access to the saturated azepane ring system. | acs.org |

Catalytic hydrogenation is another important method for the reduction of various functional groups. libretexts.org While it is highly effective for reducing carbon-carbon double and triple bonds, its application to the reduction of lactams to cyclic amines is less common and often requires harsh conditions or specific catalysts. libretexts.orgyoutube.com Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are typically used for the hydrogenation of alkenes and alkynes. libretexts.orgyoutube.com The selective reduction of a lactam in the presence of other reducible groups can be challenging. However, specialized catalysts and reaction conditions can be employed to achieve this transformation.

Amine Functionalization: Acylation and Sulfonylation Reactions

The primary amino group at the C3 position of the azepanone ring is a key site for derivatization. Acylation and sulfonylation are common reactions used to introduce a wide variety of substituents, thereby modifying the compound's properties.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, the amino group can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine, a common strategy in peptide synthesis and other organic transformations. nih.gov

Sulfonylation is the reaction of the amine with a sulfonyl chloride to form a sulfonamide. This functional group is a key feature in many pharmaceutical compounds.

These functionalization reactions are fundamental in creating libraries of 3-aminoazepan-2-one derivatives for screening in drug discovery programs. acs.org

Introduction of Other Chemical Moieties and Side Chains

Beyond acylation and sulfonylation, the 3-aminoazepan-2-one scaffold can be further modified by introducing various other chemical moieties and side chains. These modifications can be achieved through several synthetic strategies, including:

N-Alkylation: The nitrogen of the lactam can be alkylated to introduce substituents. For example, N-(3-aminopropyl)-ε-caprolactam is a derivative where an aminopropyl group is attached to the lactam nitrogen. chemicalbook.com

Reactions at the α-carbon: The carbon atom adjacent to the carbonyl group can potentially be functionalized, although this is less common for this specific compound.

Derivatization of the amino group: The primary amine can be a handle for a wide range of reactions, including reductive amination, to introduce complex side chains.

The synthesis of various derivatives, such as those used as intermediates for pharmacologically active molecules like besifloxacin, highlights the versatility of the 3-aminoazepan-2-one core. acs.org Furthermore, the introduction of hydroxyl groups, for instance through bioconversion of L-lysine to hydroxylysines, which can then be cyclized, opens up possibilities for creating hydroxylated lactam derivatives. nih.gov

One-Pot Synthesis Strategies for this compound

One-pot synthesis offers an efficient route to 3-Aminoazepan-2-one, also known as α-amino-ε-caprolactam, by minimizing sequential purification steps, thereby saving time and resources. A prominent one-pot approach involves the direct cyclization of L-lysine hydrochloride.

In this method, L-lysine hydrochloride is neutralized and then heated in the presence of a solvent, such as an alcohol, to induce intramolecular cyclization. For instance, a patented process describes neutralizing L-lysine hydrochloride with sodium hydroxide (B78521) and then heating the mixture in a solvent like 1-butanol or ethanol (B145695). google.com This reaction is typically performed under reflux conditions. google.com The process effectively converts the linear amino acid into the cyclic lactam in a single reaction vessel. For example, heating a mixture of neutralized L-lysine hydrochloride with aluminum oxide in 1-butanol at 117°C for six hours results in the formation of the product. google.com Another variation involves heating L-lysine hydrochloride in ethanol at 200°C for eight hours, which yielded approximately 47% of α-amino-ε-caprolactam. google.com Following the cyclization, the product can be converted to its hydrochloride salt.

Scalable Synthesis and Process Optimization for Industrial Application

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization to ensure scalability, cost-effectiveness, safety, and high yield. The synthesis starting from L-lysine is a key focus for industrial applications. google.com

Industrial synthesis often prioritizes continuous flow reactors over batch processes to maintain consistent reaction conditions and improve safety and scalability. A primary route for large-scale production involves the cyclization of L-lysine, which can be derived from biomass, presenting a renewable pathway to the monomer. google.com

A patented industrial method details the synthesis of α-amino-ε-caprolactam hydrochloride from L-lysine hydrochloride. After cyclization is achieved by heating in a suitable solvent, the reaction mixture is acidified to a pH of 6 with concentrated hydrochloric acid. Subsequent partial concentration of the solution allows for the crystallization of α-amino-ε-caprolactam hydrochloride at room temperature. This specific process has been reported to achieve a yield of 74%. google.com

Process optimization efforts focus on several key parameters:

Maximizing Yield: Adjusting reaction temperature, time, and solvent choice is crucial. For example, the yield of α-amino-ε-caprolactam can be influenced by the alcohol used as a solvent and the reaction temperature, with temperatures ranging from approximately 99°C to 201°C. google.com

Purification: For industrial quantities, recrystallization from appropriate solvents is a common technique to enhance purity.

Salt Formation: The conversion of the free base to the hydrochloride salt is a critical step that improves the compound's stability and handling properties, precipitating it as a crystalline solid. This is typically achieved by treating the free base with anhydrous hydrogen chloride in a solvent.

The following table summarizes results from various synthesis examples aimed at producing α-amino-ε-caprolactam, the free base of the target compound.

| Example | Starting Material | Reagents/Catalysts | Solvent | Temperature | Time | Yield of α-amino-ε-caprolactam |

| 1 | L-lysine hydrochloride | NaOH, Al₂O₃ | 1-butanol | 117°C | 6 hours | Not specified |

| 2 | L-lysine hydrochloride | NaOH | Ethanol | 200°C | 8 hours | ~47% |

| 3 | L-lysine hydrochloride | - | - | - | - | 74% (of hydrochloride salt) |

Data sourced from patent information describing the synthesis of α-amino-ε-caprolactam and its hydrochloride salt. google.com

Role of 3 Aminoazepan 2 One Hydrochloride As a Versatile Chiral Building Block and Intermediate

Precursor for Diverse Nitrogen-Containing Heterocycles

The structural framework of 3-aminoazepan-2-one (B99726) hydrochloride, featuring a reactive amino group and a lactam ring, provides a versatile platform for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense interest due to their prevalence in biologically active compounds and pharmaceuticals. nih.govnih.govresearchgate.net The presence of both nucleophilic (amino group) and electrophilic (carbonyl group) centers within the same molecule allows for a range of intramolecular and intermolecular cyclization reactions, leading to the formation of novel ring systems.

The amino group can be readily acylated, alkylated, or arylated, introducing diverse substituents that can influence the subsequent cyclization pathways. For instance, reaction with appropriate bifunctional reagents can lead to the annulation of additional rings onto the azepane core, resulting in fused or bridged heterocyclic systems. Furthermore, the lactam ring itself can be manipulated. Reduction of the carbonyl group can generate cyclic amines, while ring-opening reactions can provide linear amino acid derivatives that can be cyclized into different heterocyclic structures.

The versatility of 3-aminoazepan-2-one hydrochloride as a precursor is exemplified by its potential use in the synthesis of various heterocyclic systems, including but not limited to:

Pyridines: Through sequential amination-cyclization-aromatization cascades with appropriate carbonyl compounds. mdpi.com

Quinolines: By reacting with 2-alkynylanilines under acidic conditions. mdpi.com

Imidazoles: Via cycloaddition-photooxidative aromatization sequences. nih.gov

Thiazinanes: Through reactions involving isothiocyanates and subsequent cyclization. mdpi.com

The ability to generate such a diverse range of heterocycles from a single chiral precursor underscores the importance of this compound in synthetic and medicinal chemistry.

Chiral Auxiliary and Ligand Scaffold in Asymmetric Organic Reactions

In the realm of asymmetric synthesis, where the selective production of a single enantiomer is paramount, chiral auxiliaries play a crucial role. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org this compound, with its inherent chirality, possesses the potential to function as a chiral auxiliary.

The general strategy involves covalently attaching the chiral auxiliary to an achiral substrate. scielo.org.mx The resulting adduct, now chiral, undergoes a diastereoselective reaction, where the stereocenter of the auxiliary dictates the formation of a new stereocenter with a specific configuration. scielo.org.mxwilliams.edu Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the provided search results, its structural features are analogous to other well-established chiral auxiliaries like oxazolidinones and camphorsultam. wikipedia.org The amino and carbonyl functionalities provide convenient handles for attachment to various substrates.

Furthermore, the chiral framework of this compound makes it a promising candidate for the development of chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. mdpi.com The nitrogen and oxygen atoms in this compound can act as donor atoms for metal coordination. Modification of the amino group or other positions on the ring can be used to fine-tune the steric and electronic properties of the resulting ligand, potentially leading to high enantioselectivity in a variety of asymmetric transformations, such as reductions, additions, and cyclizations. mdpi.comnih.gov

Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. medchemexpress.com Its pre-defined stereochemistry and functional groups make it an attractive starting point for multi-step syntheses.

The functional groups of this compound allow for a variety of chemical transformations to build up molecular complexity. The amino group can be used to form amide bonds, creating peptide-like structures, or can be transformed into other functional groups. The lactam ring can be opened to yield a linear chain that can be further elaborated and cyclized to form different ring systems.

For example, its structural motif is found within more complex structures, and its use can streamline the synthesis of target molecules by providing a significant portion of the carbon skeleton and the desired stereochemistry. The development of synthetic routes utilizing this intermediate can lead to more efficient and cost-effective production of valuable organic compounds.

Building Block for Polymers and Dendrimers

The bifunctional nature of this compound, possessing both an amino group and a lactam that can be opened, makes it a suitable monomer for the synthesis of polymers and dendrimers.

Polymers: Polymerization of this compound could potentially lead to the formation of polyamides or other novel polymer architectures. The chirality of the monomer unit would be incorporated into the polymer backbone, resulting in chiral polymers. These materials could have interesting properties and applications in areas such as chiral chromatography, asymmetric catalysis, and as biomaterials.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. nih.govwjarr.com The synthesis of dendrimers often involves a stepwise, generational growth from a core molecule. nih.govnih.gov this compound could serve as a branching unit in the construction of dendrimers. The amino group provides a point for attachment to the growing dendrimer structure, while the lactam functionality could be opened to create new branching points for the next generation. This would lead to the formation of chiral dendrimers with a high density of functional groups on their surface. rsc.org

The resulting chiral dendrimers could have applications in areas such as drug delivery, where the defined architecture and surface functionalities can be used to encapsulate and target drug molecules. nih.gov They could also be explored as high-loading catalysts or as chiral recognition agents.

The Role of this compound in Modern Drug Discovery

The chemical scaffold 3-aminoazepan-2-one, a derivative of caprolactam, represents a significant building block in medicinal chemistry. Its structural properties, particularly the seven-membered lactam ring, offer a versatile platform for designing molecules with tailored pharmacological profiles. This article explores the specific applications of this compound and its parent scaffold, azepan-2-one (B1668282), in the design of sophisticated therapeutic agents, focusing on peptidomimetics and enzyme inhibitors.

Applications in Medicinal Chemistry and Drug Discovery Research

Synthesis of Anti-infective Agents and Other Therapeutic Leads

This compound serves as a crucial starting material or intermediate in the synthesis of various therapeutic agents. Its bifunctional nature, possessing both a reactive amine and a lactam ring, allows for diverse chemical modifications, leading to compounds with a range of biological activities.

One of the most well-documented and significant applications of this compound is in the synthesis of advanced-generation fluoroquinolone antibiotics. nih.gov Specifically, the chiral (R)-enantiomer, (R)-3-aminoazepan-2-one, is a key intermediate in the production of Besifloxacin hydrochloride. nih.govnih.gov

Besifloxacin is a potent, fourth-generation fluoroquinolone antibiotic developed exclusively for topical ophthalmic use to treat bacterial conjunctivitis. nih.govmdpi.com The synthesis involves the nucleophilic substitution reaction where the amino group of the (R)-3-aminohexahydro-1H-azepin-1-yl moiety is coupled to the C-7 position of the fluoroquinolone core. nih.govnih.gov This azepinyl substituent is crucial for the drug's potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov The addition of this specific seven-membered ring structure enhances the binding affinity of the antibiotic to its bacterial targets, DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.govmedchemexpress.com This dual-targeting mechanism is thought to reduce the likelihood of the development of bacterial resistance. nih.gov

A common synthetic route involves the condensation of (R)-3-aminoazepan-2-one (or its precursor L-amino caprolactam) with a 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinoline carboxylic acid derivative. nih.gov The resulting intermediate is then further processed, for instance by chlorination, to yield the final Besifloxacin molecule. nih.gov The use of (R)-3-aminoazepan-2-one highlights the importance of stereochemistry in modern drug design, as the specific 3R configuration is essential for the final drug's efficacy.

Table 1: Role of 3-Aminoazepan-2-one in Besifloxacin Synthesis

| Feature | Description | Reference |

|---|---|---|

| Compound | (R)-3-Aminoazepan-2-one | nih.gov |

| Drug | Besifloxacin Hydrochloride | nih.govnih.gov |

| Drug Class | Fourth-generation fluoroquinolone antibiotic | mdpi.commedchemexpress.com |

| Synthetic Step | Condensation with the fluoroquinolone core at the C-7 position. | nih.govnih.gov |

| Significance | The azepinyl ring enhances potency and provides dual-target activity against DNA gyrase and topoisomerase IV. | nih.gov |

While direct synthesis of marketed anti-inflammatory drugs from 3-aminoazepan-2-one is not extensively documented, its structural motif is found in classes of compounds investigated for anti-inflammatory properties. The N-acyl derivatives of amino acids and related structures are known to possess anti-inflammatory activity. nih.gov For instance, N-acylethanolamides, which are structurally related, are endogenous lipids with anti-inflammatory properties. nih.gov

Research into related lactam structures supports this potential. A study on 7- and 5-membered 3-acylamino lactams, a class that includes N-acylated 3-aminoazepan-2-one, demonstrated significant biological activity. tsijournals.com Furthermore, various synthetic compounds incorporating scaffolds like 3-aminothiophene-2-acylhydrazones have shown potent anti-inflammatory effects in preclinical models. nih.gov The development of novel 3-substituted-indolin-2-one derivatives has also yielded compounds with significant anti-inflammatory activity by inhibiting the production of inflammatory mediators like TNF-α and IL-6. nih.govmdpi.com These examples suggest that the 3-aminoazepan-2-one scaffold is a viable candidate for derivatization to create novel anti-inflammatory agents, likely through N-acylation of the amino group to explore structure-activity relationships.

Similar to its application in anti-inflammatory research, the use of 3-aminoazepan-2-one as a direct precursor for commercial analgesic agents is not prominent. However, the broader class of N-acyl amino acids has been shown to exhibit analgesic properties. nih.gov This suggests a potential pathway for developing new pain therapeutics based on this scaffold.

The mechanism of related compounds often involves the modulation of endogenous pain-regulating systems. For example, inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme can increase the levels of the endogenous analgesic lipid palmitoylethanolamide (B50096) (PEA), thus producing pain relief. nih.gov While derivatives of the smaller 3-aminoazetidin-2-one (B3054971) ring system have been explored as NAAA inhibitors, the azepane ring offers a different conformational constraint that could be exploited. mdpi.com Research on other heterocyclic systems has also yielded potent analgesic agents, indicating a broad interest in such scaffolds for pain management. nih.govnih.gov The synthesis and screening of a library of N-acyl derivatives of 3-aminoazepan-2-one could, therefore, be a promising strategy to identify novel analgesic lead compounds.

Exploration in Biologically Active Molecule Libraries

This compound is a valuable building block for the creation of chemical libraries used in high-throughput screening for drug discovery. nih.gov Its constrained bicyclic-like structure and stereogenic center make it an attractive starting point for generating structurally diverse yet well-defined molecules. The azepane ring is a feature found in a variety of natural products and bioactive molecules with a wide range of pharmaceutical properties, including antidiabetic and anticancer activities.

The inclusion of such three-dimensional, Fsp³-rich fragments is a growing trend in medicinal chemistry, aimed at moving away from flat, aromatic structures to improve properties like solubility and metabolic stability, and to explore new chemical space. By modifying the free amino group and the lactam function, chemists can rapidly generate a large number of derivatives. These libraries of novel compounds can then be screened against various biological targets to identify new hits for therapeutic development. The commercial availability of (R)-3-aminoazepan-2-one as a synthetic intermediate facilitates its use in these discovery efforts, providing researchers with a ready tool to build and explore new collections of potentially bioactive molecules. tsijournals.com

Computational and Theoretical Studies on 3 Aminoazepan 2 One Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For a molecule like 3-Aminoazepan-2-one (B99726), MD simulations can elucidate its conformational flexibility, solvation dynamics, and interactions with biological macromolecules.

In a study of PNVCL in an aqueous environment, the number of hydrogen bonds and the structure of the surrounding water molecules were shown to be temperature-dependent. sci-hub.se As temperature increases, the number of water molecules in the hydration shell of the polymer decreases, which can lead to conformational changes like the transition from a coil to a globule state. sci-hub.sesci-hub.se These findings suggest that the 3-amino group and the hydrochloride salt form of 3-Aminoazepan-2-one would significantly influence its hydration shell and conformational preferences compared to a simple caprolactam ring.

MD simulations are also employed to understand the diffusion and interaction of small molecules. For instance, simulations involving caprolactam have demonstrated its ability to form hydrogen bonds with other molecules, such as polyvinyl alcohol, affecting the diffusion of water within the polymer matrix. mdpi.com This highlights the importance of the caprolactam moiety in mediating intermolecular interactions.

Table 1: Representative Hydrogen Bond Analysis from Molecular Dynamics Simulations of a Caprolactam-Containing System (Note: This table is illustrative, based on findings for caprolactam derivatives, as direct data for 3-Aminoazepan-2-one hydrochloride is not available).

| Interacting Atoms (Caprolactam - Water) | Average Number of Hydrogen Bonds | Significance |

| Carbonyl Oxygen - Water Hydrogen | ~2 | Primary site of hydration, strong interaction. |

| Amide Nitrogen - Water Oxygen | <1 | Steric hindrance limits direct hydrogen bonding. |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Conformational Analysis and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the stable conformations and relative energies of molecules. For 3-Aminoazepan-2-one, with its flexible seven-membered ring and chiral center, conformational analysis is crucial for understanding its structure-activity relationships.

Studies on similar structures, such as β-amino acids and cyclic dipeptides, demonstrate the power of DFT in this area. nih.govscirp.org For β-amino acids, DFT calculations can identify multiple stable conformations arising from rotation around backbone dihedral angles. scirp.org These calculations often show that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformers. scirp.org The presence of a solvent, modeled computationally, can also alter the relative energies of these conformers, generally leading to a smaller energy difference between them compared to the gas phase. scirp.org

In the case of cyclic peptides, DFT combined with experimental data like NMR spectroscopy can provide a detailed picture of the ring's conformation. nih.gov For example, in cyclic dipeptides, the planarity of the diketopiperazine ring can be accurately assessed, and the orientation of side chains can be determined. nih.gov These studies highlight how subtle changes in stereochemistry can lead to distinct conformational preferences. nih.gov For 3-Aminoazepan-2-one, DFT could be used to predict the preferred puckering of the azepane ring and the orientation of the amino group.

Table 2: Illustrative Relative Energies of β-Alanine Conformers from DFT Calculations (Note: This data is for a simpler β-amino acid and serves to illustrate the type of information obtained from DFT, as specific data for this compound is not available). scirp.org

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |

| 1 | -64 | 0.00 | 0.00 |

| 2 | 57 | 0.23 | 0.15 |

| 3 | 180 | 1.25 | 0.85 |

| 4 | -120 | 2.50 | 1.75 |

In Silico Screening and Ligand Design for Target Interactions

In silico screening and ligand design are computational techniques that play a vital role in drug discovery. These methods are used to predict the binding affinity of a molecule to a biological target, such as a protein or enzyme, and to design new molecules with improved interactions.

While there are no specific published in silico screening studies featuring this compound, the principles can be understood from research on other lactam-containing molecules. For example, computational screening has been used to identify natural compounds that can act as inhibitors for enzymes like β-lactamases, which are responsible for antibiotic resistance. nih.gov In such studies, a library of compounds is virtually "docked" into the active site of the target protein. The docking scores, along with an analysis of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), help to prioritize candidates for experimental testing. nih.gov

The process of ligand design often involves modifying a known active molecule to enhance its binding affinity or to improve its pharmacokinetic properties. For a molecule like 3-Aminoazepan-2-one, its amino group and carbonyl group provide key points for forming hydrogen bonds with a target protein. The seven-membered ring provides a scaffold that can be modified to optimize its shape and complementarity to a binding pocket. In silico tools can predict how different substitutions on the ring would affect binding. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods, especially DFT, are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.

For complex molecules, correlating calculated spectroscopic data with experimental results can confirm the predicted lowest-energy conformation. For example, in the study of cyclic dipeptides, DFT calculations of vibrational frequencies have been used to assign the peaks in experimental IR and Raman spectra. nih.gov Similarly, the calculation of NMR coupling constants can help to determine the dihedral angles in the molecule and thus its three-dimensional structure in solution. chemrxiv.org

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For flexible molecules, it is often necessary to calculate the properties for an ensemble of low-energy conformations and then compute a Boltzmann-weighted average to compare with the experimental spectrum, which reflects the conformational equilibrium in solution. rsc.org

Advanced Characterization and Analytical Techniques for 3 Aminoazepan 2 One Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including 3-aminoazepan-2-one (B99726) hydrochloride and its derivatives. nih.govmdpi.com Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, connectivity of atoms, and the chemical environment of individual nuclei. nih.govrsc.orgresearchgate.net

Similarly, ¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its electronic environment. For 3-aminoazepan-2-one, one would expect to observe signals corresponding to the carbonyl carbon, the carbon bearing the amino group, and the various methylene (B1212753) carbons within the azepane ring. The specific chemical shift values help to confirm the presence of the lactam ring and the amino substituent.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish proton-proton and proton-carbon correlations, respectively, thereby facilitating a complete and unambiguous assignment of all signals.

Table 1: Predicted NMR Data for 3-Aminoazepan-2-one

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 1.5 - 3.5 | Methylene protons of the azepane ring |

| ¹H | 3.0 - 4.0 | Proton on the carbon adjacent to the amino group |

| ¹H | 7.5 - 8.5 | Amide proton (NH) |

| ¹H | 2.0 - 4.0 | Amino group protons (NH₂) |

| ¹³C | 20 - 50 | Methylene carbons of the azepane ring |

| ¹³C | 50 - 60 | Carbon bearing the amino group |

| ¹³C | 170 - 180 | Carbonyl carbon of the lactam |

Note: The exact chemical shifts can vary depending on the solvent and the presence of the hydrochloride salt.

Mass Spectrometry (MS) in Reaction Monitoring and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight of 3-aminoazepan-2-one hydrochloride and its derivatives, as well as for monitoring the progress of chemical reactions and assessing the purity of the synthesized compounds. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

During the synthesis of 3-aminoazepan-2-one derivatives, MS can be used to track the disappearance of starting materials and the appearance of the desired product. By analyzing small aliquots from the reaction mixture over time, chemists can optimize reaction conditions such as temperature, reaction time, and catalyst loading. This real-time monitoring helps to ensure efficient and complete reactions.

Furthermore, MS is a powerful technique for identifying impurities. Even in small quantities, byproducts or unreacted starting materials can be detected based on their unique mass-to-charge ratios (m/z). uni.lu Techniques like tandem mass spectrometry (MS/MS) can provide structural information about these impurities by fragmenting the parent ion and analyzing the resulting daughter ions. unito.it This information is critical for developing purification strategies to obtain the final compound with the required level of purity. The use of multiple reaction monitoring (MRM) in mass spectrometry is considered a gold standard for quantitative analysis. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for 3-Aminoazepan-2-one

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 129.10224 |

| ESI+ | [M+Na]⁺ | 151.08418 |

| ESI- | [M-H]⁻ | 127.08768 |

Data sourced from PubChemLite. uni.lu The monoisotopic mass of 3-aminoazepan-2-one is 128.09496 Da.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination and Quantification

High-performance liquid chromatography (HPLC) is a crucial analytical technique for both the quantification and the assessment of the enantiomeric purity of chiral compounds like this compound. nih.gov Since the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles, regulatory authorities require stringent control and accurate quantification of the undesired enantiomer. asianpubs.org

For determining enantiomeric purity, chiral stationary phases (CSPs) are employed in HPLC. These specialized columns are designed to interact differently with the two enantiomers, leading to their separation and allowing for the quantification of each. Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govgoogle.comresearchgate.netnih.gov The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve sufficient resolution between the enantiomeric peaks. nih.govresearchgate.net

HPLC is also the method of choice for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations. By using a validated HPLC method with a suitable detector (e.g., UV-Vis), the concentration of the active pharmaceutical ingredient can be accurately determined. nih.gov Method validation according to ICH guidelines ensures the linearity, precision, accuracy, and robustness of the analytical procedure. nih.gov

Table 3: Typical HPLC Method Parameters for Enantiomeric Purity

| Parameter | Typical Value/Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD) asianpubs.org |

| Mobile Phase | n-hexane, ethanol (B145695), diethyl amine, trifluoroacetic acid asianpubs.org |

| Flow Rate | 1.0 - 1.5 mL/min nih.govresearchgate.net |

| Detection | UV at a specific wavelength (e.g., 223 nm) asianpubs.org |

| Column Temperature | 30 °C nih.govresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.edu By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different chemical bonds can be identified. bellevuecollege.edunih.gov This makes IR spectroscopy a valuable tool for confirming the presence of key structural features in this compound and its derivatives. researchgate.netresearchgate.net

The IR spectrum of 3-aminoazepan-2-one would exhibit characteristic absorption bands corresponding to the N-H bonds of the amine and amide groups, the C=O bond of the lactam, and the C-H bonds of the aliphatic ring. The positions and shapes of these bands provide valuable structural information. For example, the C=O stretching vibration of a lactam typically appears in a specific region of the spectrum, and its exact position can be influenced by ring size and substitution. Similarly, the N-H stretching vibrations of primary amines and amides have characteristic appearances that can help to distinguish them. libretexts.orglibretexts.org

IR spectroscopy is particularly useful for monitoring the progress of reactions involving changes in functional groups. For instance, in the synthesis of a derivative where the amino group is acylated, the disappearance of the primary amine N-H stretching bands and the appearance of a new amide C=O stretching band can be readily observed in the IR spectrum.

Table 4: Characteristic IR Absorption Frequencies for 3-Aminoazepan-2-one

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

| Amine | N-H stretch (primary) | 3300 - 3500 (two bands) libretexts.org |

| Amide | N-H stretch | ~3300 |

| Lactam | C=O stretch | 1630 - 1830 masterorganicchemistry.com |

| Alkane | C-H stretch | 2850 - 2960 libretexts.orglibretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For this compound, this method can provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides an unambiguous confirmation of the molecular structure, including the stereochemistry at the chiral center.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, understanding the hydrogen bonding network involving the amino group, the amide group, and the chloride counter-ion is crucial for comprehending its solid-state properties, such as solubility and stability. The data obtained from X-ray crystallography, including unit cell dimensions and space group, provide a detailed picture of the crystalline structure. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Aminoazepan 2 One Hydrochloride

Exploration of Novel Derivatizations for Enhanced Bioactivity and Selectivity

The core structure of 3-aminoazepan-2-one (B99726) hydrochloride is ripe for chemical modification to enhance its biological activity and selectivity towards specific targets. The primary amino group and the lactam ring offer multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Research has already demonstrated that modifications to the related azepanone core can yield significant improvements in pharmacological properties. For instance, studies on azepanone-based inhibitors of cathepsin K, an enzyme involved in bone resorption, have shown that strategic methylation of the seven-membered ring can dramatically alter potency and pharmacokinetic profiles. nih.gov In one study, the 4S-7-cis-methylazepanone analogue (1 ) was found to have a Ki,app of 0.041 nM against human cathepsin K, a significant improvement over the parent compound. nih.gov This highlights the principle that even subtle structural changes to the azepane ring can lead to substantial gains in bioactivity. nih.gov

Future derivatization strategies for 3-aminoazepan-2-one could involve:

N-Acylation: Introducing a variety of acyl groups to the primary amine to probe interactions with different biological targets. Studies on other amino compounds, like 3-aminofurazanes, have shown that the nature of the acyl moiety, particularly substituted benzamides, is critical for bioactivity. nih.gov

Ring Substitution: As demonstrated with cathepsin K inhibitors, adding substituents at various positions on the azepane ring can modulate binding affinity and pharmacokinetic properties. nih.gov

Scaffold Modification: Altering the ring size or introducing heteroatoms could lead to entirely new classes of compounds with unique biological profiles. The synthesis of related heterocyclic structures like 1,5-benzodiazepine-2-ones from amino acid derivatives showcases the potential for such scaffold hopping. researchgate.net

These derivatization efforts aim to generate focused libraries of compounds for screening against various diseases, including cancer, inflammatory disorders, and neurological conditions. rsc.orgfrontiersin.org

常见问题

Q. What are the optimal reaction conditions for synthesizing 3-Aminoazepan-2-one hydrochloride derivatives?

- Methodological Answer : Derivatives like 3-(benzoylamino)azepan-2-one can be synthesized by reacting this compound with benzoyl chloride in dichloromethane (CH₂Cl₂). The reaction typically proceeds under controlled stoichiometric conditions (1:1 molar ratio) at room temperature. Post-reaction, the product is recrystallized using a CH₂Cl₂-petroleum ether (40–60°C) mixture to obtain high-purity crystals suitable for structural analysis . For analogous reactions, THF-HCl mixtures have been employed in reflux conditions (30–60 minutes), followed by vacuum concentration and purification via HPLC or column chromatography .

| Key Parameters | Conditions | References |

|---|---|---|

| Solvent System | THF + 4M HCl or CH₂Cl₂ + petroleum ether | |

| Reaction Temperature | Room temperature or reflux | |

| Purification Method | Recrystallization, HPLC, column chromatography |

Q. How can researchers optimize the recrystallization process for this compound-based compounds?

- Methodological Answer : Recrystallization efficiency depends on solvent polarity and cooling rates. For example, using a CH₂Cl₂-petroleum ether (1:2 v/v) mixture allows slow crystallization, yielding well-defined crystals for X-ray diffraction. Pre-filtering the solution to remove impurities and gradual cooling (0.5°C/min) enhance crystal quality. Analytical techniques like NMR and LC-MS should validate purity (>95%) post-recrystallization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : This compound requires handling in fume hoods with PPE (gloves, lab coats, goggles). Avoid inhalation or skin contact due to potential irritancy. Work in facilities equipped with emergency showers and eyewash stations. Hazardous waste must be neutralized (e.g., with 10% NaOH) before disposal. Always consult safety data sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic structure, identifying nucleophilic sites (e.g., the amino group) and predicting reaction pathways. Solvent effects (e.g., dielectric constant of CH₂Cl₂) should be incorporated using continuum solvation models. Compare computed activation energies with experimental kinetics (e.g., via NMR monitoring) to validate accuracy .

Q. What strategies resolve contradictions in reported melting points or purity levels for derivatives?

- Methodological Answer : Discrepancies often arise from differing analytical methods. For example:

- Purity : Compare HPLC (≥95% purity threshold) vs. LC-MS (may detect trace impurities).

- Melting Points : Use differential scanning calorimetry (DSC) to standardize heating rates (e.g., 10°C/min) and sample preparation (e.g., finely ground crystals).

Cross-validate results with independent labs and report detailed methodologies (e.g., solvent history, instrument calibration) to ensure reproducibility .

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., alkyl groups, halides) at the azepanone ring’s 5-position to alter steric/electronic profiles.

- Biological Assays : Test analogs against target enzymes (e.g., proteases) using kinetic assays (IC₅₀ determination via fluorometric methods).

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity. Reference crystallographic data (e.g., Protein Data Bank entries) to guide rational design .

| Analog Design Parameters | Experimental Metrics |

|---|---|

| Substituent Position | Steric maps from X-ray crystallography |

| Enzymatic IC₅₀ | Fluorometric/colorimetric assays |

| Solubility | Shake-flask method in PBS (pH 7.4) |

Q. What advanced techniques characterize hydrogen bonding patterns in this compound crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen bonds (e.g., N–H⋯O interactions). Refinement software (e.g., SHELXL) models thermal displacement parameters (Uiso) for H atoms. Complementary FT-IR spectroscopy (4000–400 cm⁻¹) identifies vibrational modes (e.g., NH stretches at ~3300 cm⁻¹). Pair distribution function (PDF) analysis can further probe amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。